molecular formula C13H10ClN3O3S B11114342 N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11114342
M. Wt: 323.76 g/mol
InChI Key: WCIPAABFZCVUQQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a 3-chlorobenzyl substituent. Benzoxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-chlorobenzylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazoles, while oxidation and reduction can produce sulfonic acids or amines, respectively .

Scientific Research Applications

N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxadiazole ring and the sulfonamide group allows for diverse reactivity and potential biological activities that may not be present in similar compounds .

Properties

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10ClN3O3S/c14-10-4-1-3-9(7-10)8-15-21(18,19)12-6-2-5-11-13(12)17-20-16-11/h1-7,15H,8H2

InChI Key

WCIPAABFZCVUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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